molecular formula C9H9BrO2 B12379105 Ethyl 4-bromobenzoate-d4

Ethyl 4-bromobenzoate-d4

Cat. No.: B12379105
M. Wt: 233.09 g/mol
InChI Key: XZIAFENWXIQIKR-LNFUJOGGSA-N
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Description

Ethyl 4-bromobenzoate-d4 is a deuterium-labeled derivative of ethyl 4-bromobenzoate. This compound is an organic ester with the molecular formula C9H5D4BrO2. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromobenzoate-d4 can be synthesized through the esterification of 4-bromobenzoic acid with ethanol-d6 (deuterated ethanol) in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromobenzoate-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C.

    Substitution: Zinc dust and a palladium catalyst.

Major Products

    Reduction: The major product is the corresponding aldehyde.

    Substitution: The major products are various substituted ethyl benzoates depending on the substituents used.

Scientific Research Applications

Ethyl 4-bromobenzoate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzoate-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and metabolic pathways. The compound’s ester group can undergo hydrolysis to release 4-bromobenzoic acid, which can further participate in various biochemical processes.

Comparison with Similar Compounds

Ethyl 4-bromobenzoate-d4 can be compared with other similar compounds such as:

    Ethyl 4-bromobenzoate: The non-deuterated version of the compound, which lacks the kinetic isotope effect.

    Methyl 4-bromobenzoate: A similar ester with a methyl group instead of an ethyl group, which may have different reactivity and applications.

    Ethyl 4-chlorobenzoate: A similar ester with a chlorine atom instead of a bromine atom, which can exhibit different chemical properties and reactivity.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

233.09 g/mol

IUPAC Name

ethyl 4-bromo-2,3,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3/i3D,4D,5D,6D

InChI Key

XZIAFENWXIQIKR-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])Br)[2H]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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